molecular formula C20H27N5O3 B2572225 7-Hexyl-8-[(4-methoxyphenyl)methylamino]-3-methylpurine-2,6-dione CAS No. 867041-00-7

7-Hexyl-8-[(4-methoxyphenyl)methylamino]-3-methylpurine-2,6-dione

Cat. No.: B2572225
CAS No.: 867041-00-7
M. Wt: 385.468
InChI Key: OAJPXUXPHDEMMS-UHFFFAOYSA-N
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Description

7-Hexyl-8-[(4-methoxyphenyl)methylamino]-3-methylpurine-2,6-dione is a synthetic compound with the molecular formula C20H27N5O3 and a molecular weight of 385.4601 . This compound is part of the purine family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hexyl-8-[(4-methoxyphenyl)methylamino]-3-methylpurine-2,6-dione typically involves multi-step organic reactionsThe final step involves the methylation of the amino group to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

7-Hexyl-8-[(4-methoxyphenyl)methylamino]-3-methylpurine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into its reduced forms.

    Substitution: Nucleophilic substitution reactions are common, especially at the amino and methoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Reagents such as alkyl halides and aryl halides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

7-Hexyl-8-[(4-methoxyphenyl)methylamino]-3-methylpurine-2,6-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Hexyl-8-[(4-methoxyphenyl)methylamino]-3-methylpurine-2,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Hexyl-8-[(4-methoxyphenyl)methylamino]-3-methylpurine-2,6-dione is unique due to its specific structural features, such as the hexyl chain and the methoxyphenyl group. These features contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

IUPAC Name

7-hexyl-8-[(4-methoxyphenyl)methylamino]-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O3/c1-4-5-6-7-12-25-16-17(24(2)20(27)23-18(16)26)22-19(25)21-13-14-8-10-15(28-3)11-9-14/h8-11H,4-7,12-13H2,1-3H3,(H,21,22)(H,23,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAJPXUXPHDEMMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1C2=C(N=C1NCC3=CC=C(C=C3)OC)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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